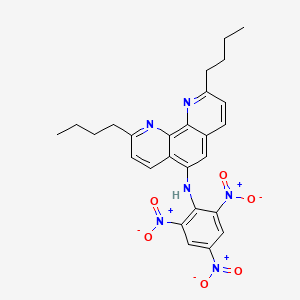

2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE is a complex organic compound known for its unique chemical properties and applications. It is often used in various scientific research fields, particularly in the determination of lithium ions . The compound’s structure includes a phenanthroline core with dibutyl and picrylamino substituents, contributing to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the production rate while maintaining product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the nitro groups in the picrylamino moiety.

Substitution: The phenanthroline core allows for substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenanthroline derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions.

Biology: The compound’s ability to bind with metal ions makes it useful in studying metalloproteins and enzyme activities.

Medicine: Research explores its potential in drug development, particularly in targeting metal-dependent biological processes.

Wirkmechanismus

The mechanism by which 2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE exerts its effects involves its ability to chelate metal ions. The phenanthroline core provides a binding site for metal ions, while the dibutyl and picrylamino groups enhance its solubility and stability. This chelation process is essential in various analytical and biological applications, where the compound can selectively bind and detect specific metal ions .

Vergleich Mit ähnlichen Verbindungen

1,10-Phenanthroline: A simpler analog without the dibutyl and picrylamino groups.

2,9-Dimethyl-1,10-phenanthroline: Similar structure but with methyl groups instead of butyl groups.

5-Nitro-1,10-phenanthroline: Contains a nitro group instead of the picrylamino moiety.

Uniqueness: 2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE stands out due to its specific substituents, which enhance its binding affinity and selectivity for metal ions. These properties make it particularly valuable in applications requiring precise metal ion detection and analysis .

Biologische Aktivität

2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE (CAS Number: 173929-82-3) is a synthetic compound derived from the phenanthroline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and DNA interaction studies. The following sections detail its biological activity, including cytotoxic effects, interactions with DNA, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C26H26N6O6 |

| Molecular Weight | 518.52 g/mol |

| LogP | 8.579 |

| PSA | 175.27 Ų |

The compound features a complex structure that contributes to its hydrophobic nature, which is significant for its biological activity.

Cytotoxicity

Research indicates that this compound exhibits moderate cytotoxic activity against various cancer cell lines. A study assessing its effects on prostate cancer cells (PC-3), breast cancer cells (MCF-7), and cervical cancer cells (HeLa) revealed the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 18 |

| MCF-7 | 30-80 |

| HeLa | 30-80 |

| HFF-1 | >100 |

| RWPE-1 | >100 |

The compound demonstrated a selective cytotoxic effect, particularly against prostate cancer cells compared to normal prostate epithelial cells (RWPE-1) .

The mechanism of action involves the induction of apoptosis in cancer cells. Cell cycle analysis and Annexin V/PI assays indicated that treatment with this compound leads to increased apoptosis rates, similar to other known phenanthroline derivatives with antitumor properties . The ability to selectively target cancer cells while sparing normal cells is a critical advantage in therapeutic applications.

DNA Interaction Studies

This compound has been shown to interact with DNA, specifically targeting G-quadruplex structures. This interaction is significant as G-quadruplexes are associated with telomeric regions of DNA and are implicated in cancer cell proliferation. Studies employing fluorescence resonance energy transfer (FRET) and circular dichroism (CD) techniques have confirmed the binding affinity of this compound to G-quadruplex DNA .

Case Studies

- Prostate Cancer Study : A study focused on the effects of this compound on PC-3 cell lines demonstrated that the compound induces cell death through apoptosis pathways. The results showed a significant reduction in cell viability at concentrations as low as 18 µM .

- Multi-Cancer Evaluation : In a broader evaluation involving multiple tumor types (including DU145 and HT29), the compound exhibited varying degrees of cytotoxicity but consistently showed lower toxicity in normal cell lines such as HFF-1 and RWPE-1. This suggests a potential for therapeutic use with minimized side effects .

Eigenschaften

IUPAC Name |

2,9-dibutyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O6/c1-3-5-7-17-10-9-16-13-21(20-12-11-18(8-6-4-2)28-25(20)24(16)27-17)29-26-22(31(35)36)14-19(30(33)34)15-23(26)32(37)38/h9-15,29H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZOEBAPYXQPTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C3C(=C(C=C2C=C1)NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C=CC(=N3)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693725 |

Source

|

| Record name | 2,9-Dibutyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173929-82-3 |

Source

|

| Record name | 2,9-Dibutyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.